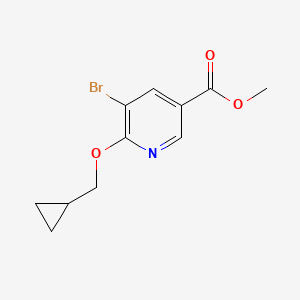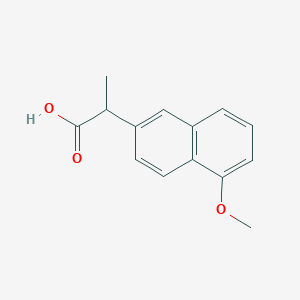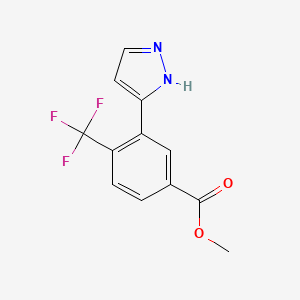
Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C13H10F3N2O2 It features a pyrazole ring and a trifluoromethyl group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The pyrazole ring is a common pharmacophore in many drugs, and the trifluoromethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
類似化合物との比較
Similar Compounds
Methyl 3-(1H-pyrazol-5-yl)benzoate: Lacks the trifluoromethyl group, which can result in different chemical and biological properties.
Methyl 4-(trifluoromethyl)benzoate:
3-(1H-Pyrazol-5-yl)-4-(trifluoromethyl)benzoic acid: The carboxylic acid analogue, which may have different solubility and reactivity profiles.
Uniqueness
Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is unique due to the combination of the pyrazole ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H9F3N2O2 |
|---|---|
分子量 |
270.21 g/mol |
IUPAC名 |
methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)7-2-3-9(12(13,14)15)8(6-7)10-4-5-16-17-10/h2-6H,1H3,(H,16,17) |
InChIキー |
DNZHCBZYIMMQHY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


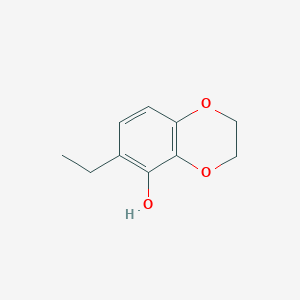
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
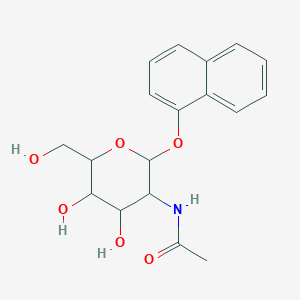
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)

![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
